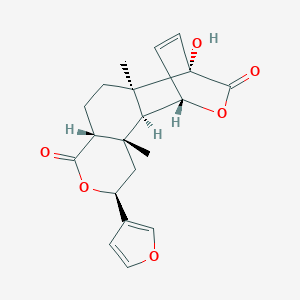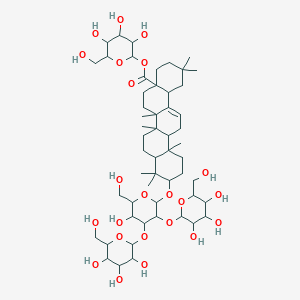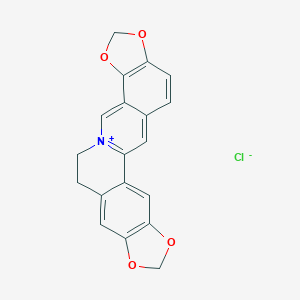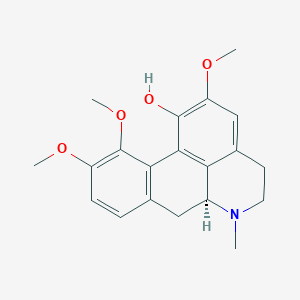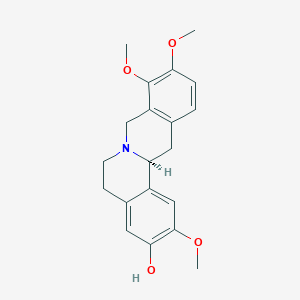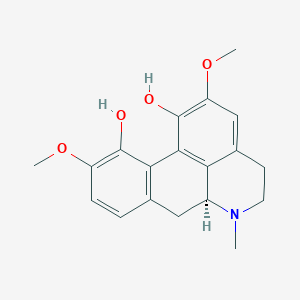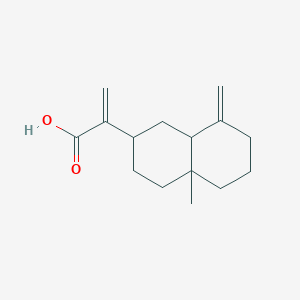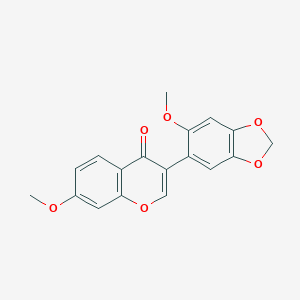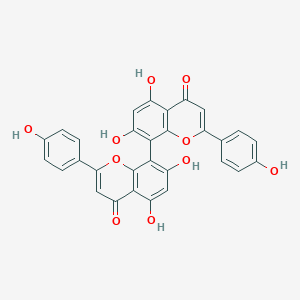
Daidzein diacetate
Overview
Description
Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .
Synthesis Analysis
The synthesis of Daidzein diacetate has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .Molecular Structure Analysis
Daidzein diacetate has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .Scientific Research Applications
Cancer Treatment
Daidzein diacetate has shown promise in the treatment of cancer due to its multiple biological activities, including anti-inflammatory, antioxidant, and estrogen functions. Research suggests it may be useful in combating various forms of cancer .
Cardiovascular Health
Studies have indicated that Daidzein diacetate can contribute to cardiovascular exercise and cholesterol reduction, which are crucial in managing and preventing cardiovascular diseases .
Diabetes Management
The compound has been observed to have antidiabetic effects, making it effective in treating and potentially attenuating diabetic complications .
Osteoporosis Prevention
Due to its estrogenic functions, Daidzein diacetate may play a role in bone health, offering a potential treatment or preventive measure for osteoporosis .
Neurodegenerative Diseases
Its antioxidant properties suggest that Daidzein diacetate could be beneficial in the treatment of neurodegenerative diseases by protecting nerve cells from damage .
Skin Health
Daidzein diacetate may also be useful in treating various skin diseases, likely due to its anti-inflammatory and antioxidant properties .
Pharmacokinetic Optimization
Recent studies have focused on optimizing the solubility, permeability, and bioavailability of Daidzein diacetate through cocrystal formation with other compounds like piperazine .
Green Chemistry Applications
There is ongoing research into the enzymatic preparation of Daidzein using “green” reaction mediums such as deep eutectic solvents (DESs), which are more environmentally friendly compared to traditional solvents .
Mechanism of Action
Target of Action
Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.
Biochemical Pathways
Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases
Action Environment
The action of Daidzein diacetate can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .
Safety and Hazards
When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .
properties
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daidzein diacetate | |
CAS RN |
3682-01-7 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?
A1: When daidzein diacetate is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []
Q2: How does the biotransformation of daidzein diacetate impact its biological activity?
A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of daidzein diacetate biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

